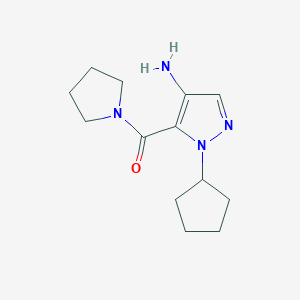

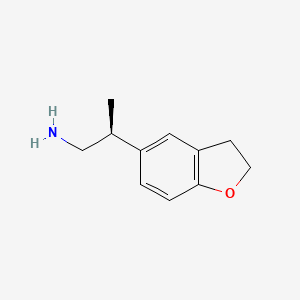

![molecular formula C17H14FN3O2 B2580093 N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1385296-43-4](/img/structure/B2580093.png)

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of benzamides, they can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .

Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing

A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showing one of these compounds exhibited color transition in response to fluoride anions, indicating potential applications in colorimetric sensing for environmental or analytical chemistry purposes (Younes et al., 2020).

Novel Compound Synthesis

Research on the synthesis of novel compounds like 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives using OxymaPure/DIC indicates the interest in developing new molecules for various biochemical applications, which might include enzyme inhibition or drug development (El‐Faham et al., 2013).

Drug Development and Anticancer Activity

Another area of research involves the development of compounds with potential anticancer activity. For example, alkylating benzamides have shown cytotoxicity against melanoma cells, suggesting the potential for targeted drug delivery in cancer therapy (Wolf et al., 2004).

Biological Activity and Receptor Modulation

The study of selective and orally active inhibitors, like MGCD0103, for histone deacetylase, reflects the broader interest in designing compounds that can modulate specific cellular pathways, potentially offering therapeutic benefits for diseases such as cancer (Zhou et al., 2008).

Wirkmechanismus

Target of Action

The compound “N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide” is likely to interact with certain proteins or enzymes in the body due to its structural features. For instance, compounds containing the indole nucleus are known to bind with high affinity to multiple receptors .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)15(10-19)21-16(22)11-20-17(23)12-6-2-1-3-7-12/h1-9,15H,11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOSRTMUHRREKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2580015.png)

![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2580024.png)

![6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)

![3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2580029.png)